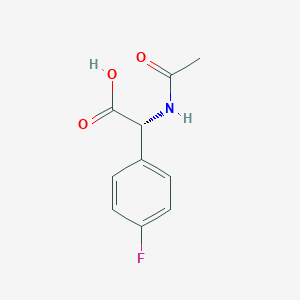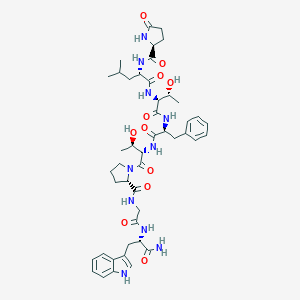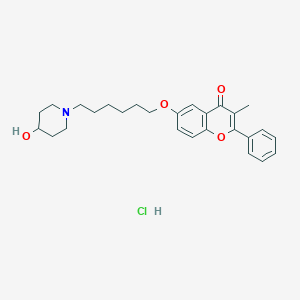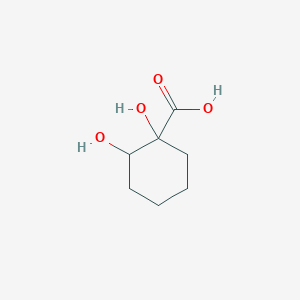
Cyclohexanecarboxylic acid, 1,2-dihydroxy-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclohexanecarboxylic acid, 1,2-dihydroxy-(9CI), also known as cis,cis-muconic acid, is a chemical compound that has been widely studied due to its potential applications in various fields. This compound is a key intermediate in the catabolism of several aromatic compounds, and it has also been identified as a potential building block for the production of bio-based chemicals.
Mécanisme D'action
The mechanism of action of cyclohexanecarboxylic acid, 1,2-dihydroxy-(9CI) involves its conversion into muconolactone by the enzyme muconolactone isomerase. Muconolactone is then converted into muconate by the enzyme muconate lactonizing enzyme. Muconate is then converted into 3-oxoadipate by the enzyme muconate cycloisomerase. 3-oxoadipate is then converted into acetyl-CoA and succinyl-CoA, which can be used in the citric acid cycle for energy production.
Effets Biochimiques Et Physiologiques
Cyclohexanecarboxylic acid, 1,2-dihydroxy-(9CI) has been shown to have no significant toxic effects on humans or animals. However, it can cause irritation to the skin and eyes upon contact. In terms of its biochemical effects, this compound has been shown to inhibit the growth of certain bacteria, such as Pseudomonas putida and Acinetobacter sp. This inhibition is thought to be due to the disruption of the citric acid cycle, which is essential for bacterial growth.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using cyclohexanecarboxylic acid, 1,2-dihydroxy-(9CI) in lab experiments is its availability and relatively low cost. It can be easily synthesized using common laboratory reagents. Another advantage is its stability, which allows for long-term storage without degradation. However, one limitation is its low solubility in water, which can make it difficult to work with in aqueous solutions.
Orientations Futures
There are several future directions for the study of cyclohexanecarboxylic acid, 1,2-dihydroxy-(9CI). One direction is the development of new methods for the synthesis of this compound, with a focus on improving the yield and purity of the product. Another direction is the exploration of its potential applications in the production of bio-based chemicals, such as adipic acid and terephthalic acid. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on bacterial growth.
Méthodes De Synthèse
Cyclohexanecarboxylic acid, 1,2-dihydroxy-(9CI) can be synthesized through several methods. One of the most common methods is the oxidation of cyclohexene with potassium permanganate in the presence of sulfuric acid. This method yields Cyclohexanecarboxylic acid, 1,2-dihydroxy-(9CI)nic acid as the major product. Another method involves the hydrolysis of muconic acid dimethyl ester using sodium hydroxide. This method yields a mixture of Cyclohexanecarboxylic acid, 1,2-dihydroxy-(9CI)nic acid and trans,trans-muconic acid. The purity of the product can be improved through recrystallization.
Applications De Recherche Scientifique
Cyclohexanecarboxylic acid, 1,2-dihydroxy-(9CI) has been widely studied for its potential applications in various fields. In the field of biotechnology, this compound has been identified as a potential building block for the production of bio-based chemicals. It can be converted into adipic acid, which is used in the production of nylon. It can also be converted into terephthalic acid, which is used in the production of polyester.
In the field of environmental science, cyclohexanecarboxylic acid, 1,2-dihydroxy-(9CI) has been studied for its role in the catabolism of several aromatic compounds. It is a key intermediate in the catabolism of benzoate, toluene, and phenol. Understanding the mechanism of action of this compound can help in the development of bioremediation strategies for the removal of aromatic compounds from contaminated environments.
Propriétés
Numéro CAS |
138002-07-0 |
|---|---|
Nom du produit |
Cyclohexanecarboxylic acid, 1,2-dihydroxy-(9CI) |
Formule moléculaire |
C7H12O4 |
Poids moléculaire |
160.17 g/mol |
Nom IUPAC |
1,2-dihydroxycyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C7H12O4/c8-5-3-1-2-4-7(5,11)6(9)10/h5,8,11H,1-4H2,(H,9,10) |
Clé InChI |
BFEVGTMIYGOLSI-UHFFFAOYSA-N |
SMILES |
C1CCC(C(C1)O)(C(=O)O)O |
SMILES canonique |
C1CCC(C(C1)O)(C(=O)O)O |
Synonymes |
Cyclohexanecarboxylic acid, 1,2-dihydroxy- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



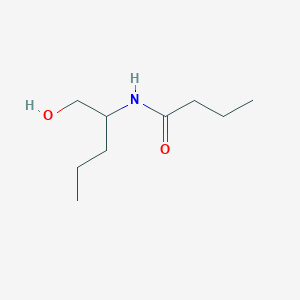
![8-{2-[(1E)-3-hydroxypent-1-en-1-yl]-5-oxocyclopent-3-en-1-yl}octanoic acid](/img/structure/B163831.png)
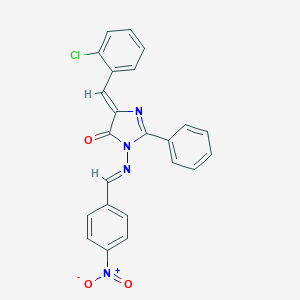
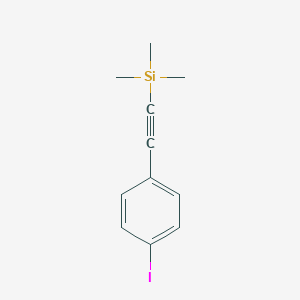
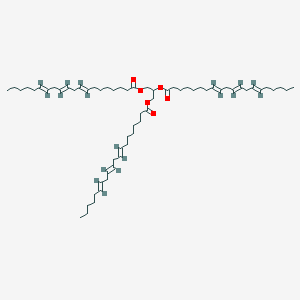
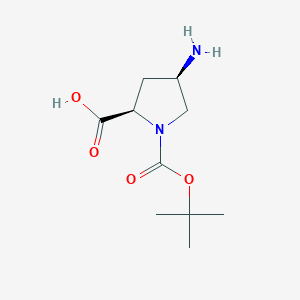
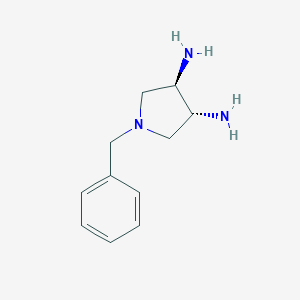
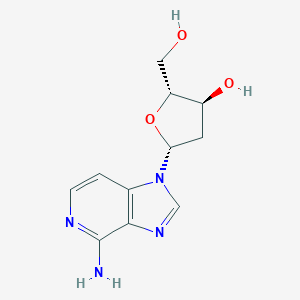
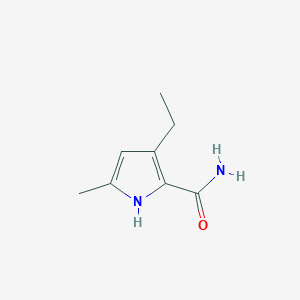
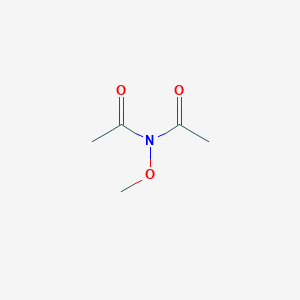
![1-Nitro-7-oxabicyclo[4.1.0]hept-2-ene](/img/structure/B163880.png)
